molecular formula C21H19N3O4 B11376431 Methyl 4-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11376431
M. Wt: 377.4 g/mol
InChI Key: FYPAHBRWMWTLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyridazine ring, which is further substituted with an ethylphenyl group and an amido group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Amidation: The amido group is introduced through an amidation reaction, where the pyridazine derivative is reacted with an amine under suitable conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amido or ester groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 4-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE
  • **METHYL 4-(4-ISOPROPYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE
  • **METHYL 4-(4-TERT-BUTYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE

Uniqueness

METHYL 4-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is unique due to the presence of the ethylphenyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[[1-(4-ethylphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O4/c1-3-14-4-10-17(11-5-14)24-13-12-18(25)19(23-24)20(26)22-16-8-6-15(7-9-16)21(27)28-2/h4-13H,3H2,1-2H3,(H,22,26)

InChI Key

FYPAHBRWMWTLII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.